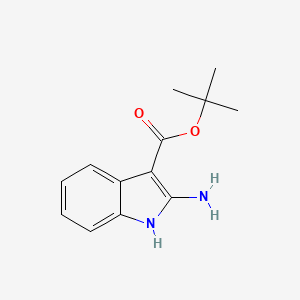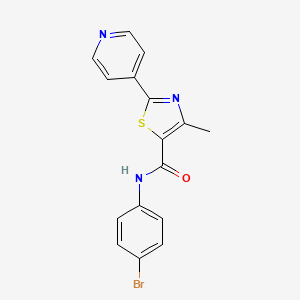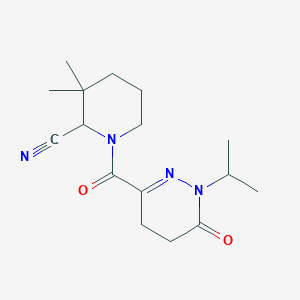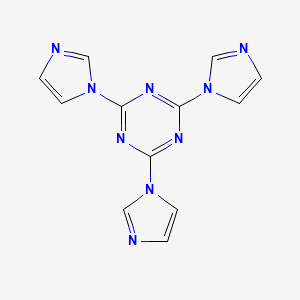
2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine” is a compound that contains both imidazole and triazine rings. Imidazole is a five-membered planar ring, which is soluble in water and present in many important biological building blocks, such as histidine and the related hormone histamine. Triazine is a six-membered planar ring, containing three nitrogen atoms and three carbon atoms at alternate points .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of alternating single and double bonds within the imidazole and triazine rings, which might contribute to its chemical reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the imidazole and triazine rings. The nitrogen atoms in these rings are likely to be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole and triazine rings. For example, the compound is likely to have a planar structure and may participate in pi stacking interactions .Scientific Research Applications
Coordination Frameworks in Material Science
The compound has been successfully incorporated as a redox-active linker in coordination frameworks involving transition metals like manganese (Mn) and copper (Cu). These frameworks exhibit potential for applications in electrochromic devices and optical materials due to their ability to undergo reversible redox transformations, which can be manipulated to alter their optical properties .
Antiproliferative Agents in Cancer Research
Derivatives of the triazine compound have shown significant antiproliferative activity against various cancer cell lines. These compounds can induce apoptosis by activating caspase enzymes and disrupting the cell’s structural integrity, suggesting their use as potential chemotherapeutic agents .
Fluorescence-Based pH Sensing
Certain triazine derivatives exhibit fluorescence properties that make them suitable as pH indicators. They can perform both intensity-based and ratiometric pH sensing, which is crucial for monitoring biological and chemical processes that involve pH changes .
Electrochemical Studies
The compound’s derivatives are used in spectroelectrochemical studies to understand charge delocalization in organic molecules. This is essential for designing molecules with specific electronic properties for use in organic electronics .
Optical Property Manipulation
Incorporation into metal-based frameworks allows for the manipulation of optical properties through redox state changes. This application is particularly relevant in the development of smart windows and display technologies .
Chemical Synthesis and Functionalization
The triazine compound serves as a versatile building block for synthesizing a wide range of organic molecules. Its reactivity enables various functionalization reactions, which are fundamental in creating complex organic compounds for pharmaceuticals and materials science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4,6-tri(imidazol-1-yl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N9/c1-4-19(7-13-1)10-16-11(20-5-2-14-8-20)18-12(17-10)21-6-3-15-9-21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGAYRKEBXJPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)

![Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913756.png)
![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)


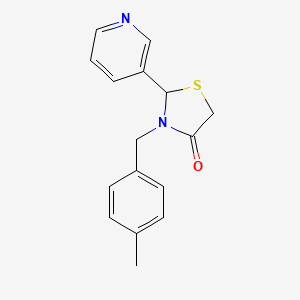
![3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole](/img/structure/B2913767.png)
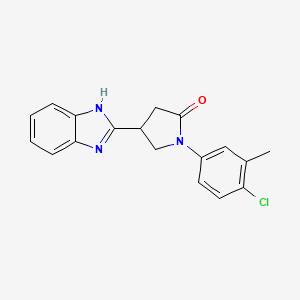
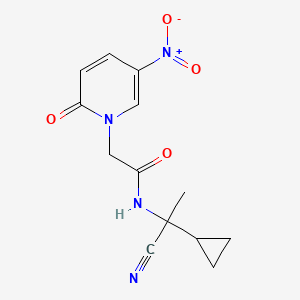
![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)
